2-(Dimethoxymethyl)thiolane
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Overview
Description
2-(Dimethoxymethyl)thiolane is a chemical compound with the molecular formula C7H14O2S. It is a derivative of thiolane, a five-membered sulfur-containing heterocycle.
Mechanism of Action
Target of Action
This compound is a derivative of thiophene, a five-membered ring made up of one sulfur atom . Thiophene derivatives have been shown to exhibit a variety of properties and applications, including roles in industrial chemistry and material science .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects . For instance, some thiophene derivatives are known to exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, leading to a variety of downstream effects .
Pharmacokinetics
Pharmacokinetics, which describes what the body does to drugs, is characterized by the study of these ADME properties .
Result of Action
Thiophene derivatives are known to have a variety of pharmacological properties, suggesting that they can induce a range of molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly influence the pharmacokinetics and pharmacodynamics of drugs .
Biochemical Analysis
Biochemical Properties
It is known that thiophene-based analogs, which include compounds like 2-(Dimethoxymethyl)thiolane, play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Molecular Mechanism
It is known that thiophene derivatives, which include compounds like this compound, can undergo various reactions such as oxidation, reduction, and hydrolysis .
Metabolic Pathways
It is known that many compounds undergo phase I and phase II metabolic reactions, which involve the modification of the compound and its subsequent conjugation with an endogenous molecule .
Transport and Distribution
Many compounds interact with various transporters and binding proteins, which can affect their localization or accumulation .
Subcellular Localization
Many compounds are directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethoxymethyl)thiolane typically involves the reaction of thiolane with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a dimethoxymethyl group, which is then attached to the thiolane ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: 2-(Dimethoxymethyl)thiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiolane precursor.
Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane.
Substitution: Various substituted thiolane derivatives depending on the substituent introduced.
Scientific Research Applications
2-(Dimethoxymethyl)thiolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Thiolane: The parent compound of 2-(Dimethoxymethyl)thiolane.
2-Methylthiolane: A similar compound with a methyl group instead of a dimethoxymethyl group.
2-Oxothiolane: A compound with an oxo group replacing the dimethoxymethyl group.
Uniqueness: this compound is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
2-(dimethoxymethyl)thiolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-8-7(9-2)6-4-3-5-10-6/h6-7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKCPOGGVRPNFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCCS1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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